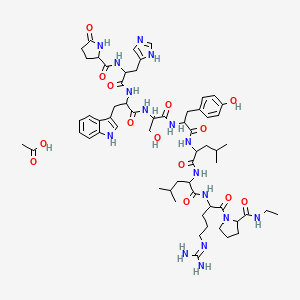

Leuprorelin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLRXNKKBLIBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N16O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74381-53-6 | |

| Record name | 1-9-LUTEINIZING HORMONE-RELEASING FACTOR (SWINE), 6-D-LEUCINE-9-(N-ETHYL-L-PROLINAMIDE)-, ACETATE (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Leuprorelin Acetate's Mechanism of Action in Prostate Cancer: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leuprorelin (B1674837) acetate (B1210297) is a synthetic gonadotropin-releasing hormone (GnRH) agonist, a cornerstone in the management of hormone-sensitive prostate cancer. Its therapeutic effect is primarily attributed to the profound suppression of testicular androgen production, a modality known as androgen deprivation therapy (ADT). However, emerging evidence reveals a dual mechanism of action, involving not only this systemic hormonal suppression but also direct anti-tumor effects on prostate cancer cells. This document provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Systemic Mechanism: Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression

The principal mechanism of leuprorelin acetate is the induction of a medical castration state by disrupting the normal pulsatile signaling of the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1] As a GnRH analogue, it acts as a potent agonist at the pituitary GnRH receptors.[2]

2.1 Biphasic Hormonal Response

Continuous administration of leuprorelin results in a biphasic response:

-

Initial Agonist Phase (Flare-up): Upon initial administration, leuprorelin stimulates the GnRH receptors in the anterior pituitary, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a temporary increase in serum testosterone (B1683101) levels, typically observed within the first 1-2 weeks of treatment.[1] This "flare phenomenon" can sometimes lead to a temporary worsening of clinical symptoms.[1]

-

Downregulation and Desensitization: Continuous, non-pulsatile exposure to leuprorelin leads to the desensitization and downregulation of pituitary GnRH receptors.[2][3] This sustained stimulation causes the receptors to become unresponsive, leading to a profound and sustained suppression of LH and FSH release.[1][3]

2.2 Induction of Castration

The suppression of LH secretion directly inhibits testosterone production by the Leydig cells in the testes.[1] Within 2 to 6 weeks of initiating therapy, serum testosterone levels are reduced to castrate levels, defined as ≤ 50 ng/dL.[1][4][5] This medical castration effectively deprives androgen-dependent prostate cancer cells of their primary growth stimulus.[6][7]

Direct Cellular Mechanism in Prostate Cancer Cells

Beyond systemic hormone suppression, this compound exerts direct effects on prostate cancer cells, which can express functional GnRH receptors (GnRHR).[8][9] This direct action is significant as it may contribute to therapeutic efficacy even in androgen-insensitive disease states.[8][10]

3.1 GnRH Receptor Signaling in Cancer Cells

The GnRHR is a G-protein coupled receptor (GPCR).[11][12] In prostate cancer cells, its activation by leuprorelin initiates intracellular signaling cascades that are generally anti-proliferative.

-

G-Protein Coupling: Upon agonist binding, the GnRHR primarily couples to Gαq/11 proteins, and in some contexts, to inhibitory Gαi proteins.[11][13]

-

Downstream Pathways: Activation of Gαq/11 stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][15]

-

IP3 mobilizes intracellular calcium stores.

-

DAG activates Protein Kinase C (PKC).

-

-

MAPK Cascade: The activation of PKC can subsequently trigger the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[14][15] While often associated with proliferation, in the context of GnRHR signaling in cancer, this pathway can lead to growth inhibition and apoptosis.[10][12]

Leuprorelin has been shown to counteract the mitogenic effects of epidermal growth factor (EGF) in androgen-unresponsive PC-3 cells and inhibit androgen-stimulated proliferation in LNCaP cells.[10] Furthermore, it can reduce the expression of the prostate-specific antigen (PSA) gene in both cell types.[10]

Quantitative Data Summary

The clinical and cellular effects of this compound have been quantified in numerous studies.

Table 1: Clinical Efficacy of this compound in Prostate Cancer Patients

| Parameter | Baseline Value | Post-Treatment Value | Time to Effect | Study Reference(s) |

| Serum Testosterone | ~361.2 ng/dL | ≤ 50 ng/dL (Castrate) | 2-6 weeks | [4][16] |

| ≤ 20 ng/dL (Surgical Castrate) | By Day 42 (98% of patients) | [16][17] | ||

| Mean: 6.1 ng/dL | 6 months | [16] | ||

| Serum PSA | 0.0300 ng/mL (median) | 0.0000 ng/mL (median) | 48 weeks | [7] |

Table 2: Direct Cellular Effects of this compound on Prostate Cancer Cell Lines

| Cell Line | Treatment | Parameter Measured | Observed Effect | Study Reference(s) |

| LNCaP (Androgen-Sensitive) | Leuprorelin + DHT | Cell Proliferation | Counteracts androgen-stimulated growth | [10] |

| Leuprorelin | PSA Gene Expression | Reduces basal and androgen-induced expression | [10] | |

| PC-3 (Androgen-Insensitive) | Leuprorelin + EGF | Cell Proliferation | Inhibits EGF-stimulated mitogenic action | [10] |

| Leuprorelin | PSA Gene Expression | Reduces basal and EGF-induced expression | [10] | |

| 10⁻⁶ M Leuprorelin | GnRH Receptor Levels | ~80-110% increase after 30 days | [8] |

Key Experimental Protocols

The findings described are based on established in-vivo and in-vitro methodologies.

5.1 Protocol: Cell Proliferation Assay

-

Cell Culture: Human prostate cancer cell lines (e.g., LNCaP, PC-3) are cultured in standard medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS). For experiments, cells are often switched to a medium with charcoal-stripped FBS to remove endogenous steroids.

-

Seeding: Cells are seeded into multi-well plates (e.g., 24-well plates) at a predetermined density (e.g., 25,000 cells/mL).

-

Treatment: After allowing cells to adhere (24h), the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M), alone or in combination with growth stimulants like dihydrotestosterone (B1667394) (DHT) or EGF. Control wells receive vehicle only.

-

Incubation: Cells are incubated for various time intervals (e.g., 2, 4, 6, 8 days), with media and treatments refreshed every 48 hours.

-

Cell Counting: At each time point, cells are detached using trypsin-EDTA and counted using a hemocytometer or an automated cell counter to determine the cell number. Growth curves are then plotted.[10]

5.2 Protocol: Western Blot for GnRH Receptor Expression

-

Cell Lysis: Following treatment as described above, cells are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific for the GnRH receptor. A primary antibody for a loading control protein (e.g., β-actin) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometric analysis is performed on the bands to quantify the relative expression of the GnRH receptor, normalized to the loading control.[8]

Conclusion

The mechanism of action of this compound in prostate cancer is multifaceted. Its dominant, systemic effect is the suppression of the HPG axis, leading to medical castration and the withdrawal of androgenic support for tumor growth.[1][2] Concurrently, leuprorelin exerts direct anti-proliferative and pro-apoptotic effects on prostate cancer cells by engaging GnRH receptors present on the tumor cells themselves.[8][10] This dual mechanism underscores its robust efficacy in managing hormone-sensitive prostate cancer and provides a rationale for its potential utility in androgen-independent disease states. A thorough understanding of these interconnected pathways is critical for optimizing current therapeutic strategies and developing novel drug combinations.

References

- 1. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leuprorelin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]

- 4. Clinical studies investigating the use of leuprorelin for prostate cancer in Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in prostate cancer: a European update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androgen deprivation therapy - Wikipedia [en.wikipedia.org]

- 7. Efficacy and safety of this compound 6-month depot in prostate cancer patients: a Phase III, randomized, open-label, parallel-group, comparative study in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]

- 10. Effect of this compound on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. KEGG PATHWAY: map04912 [genome.jp]

- 16. tandfonline.com [tandfonline.com]

- 17. Effect of a new leuprorelin formulation on testosterone levels in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Leuprorelin Acetate: A Technical Guide

An in-depth exploration of the development, mechanism, and synthesis of a cornerstone GnRH agonist.

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of leuprorelin (B1674837) acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) receptor agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the seminal research that led to its creation, the intricate signaling pathways it modulates, and the detailed methodologies for its chemical synthesis.

Discovery and Development: A Historical Perspective

The journey to the development of leuprorelin acetate is rooted in the foundational discovery of Gonadotropin-Releasing Hormone (GnRH) by Nobel laureates Andrew V. Schally and Roger Guillemin in 1971.[1][2] Their characterization of this decapeptide, which governs the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, opened the door for the creation of synthetic analogs with therapeutic potential.[1][2][3]

In the early 1970s, researchers at Takeda Pharmaceutical Company in Japan embarked on a program to synthesize more potent and stable GnRH analogs.[4] This led to the discovery of leuprorelin, a nonapeptide with a D-leucine substitution at position 6 and an ethylamide group at the C-terminus. These modifications conferred a significantly longer half-life and greater potency compared to the native GnRH.[5]

Following its discovery, Takeda partnered with Abbott Laboratories for the clinical development and commercialization of this compound.[5][6][7][8] The first formulation of this compound, a daily injection, received FDA approval in 1985 for the palliative treatment of advanced prostate cancer.[9] Subsequent research and development led to the introduction of long-acting depot formulations, offering improved patient convenience and compliance.[6][7]

Mechanism of Action: The GnRH Receptor Signaling Pathway

This compound exerts its therapeutic effects by acting as a potent agonist of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[9] Continuous administration of leuprorelin, as opposed to the natural pulsatile release of GnRH, leads to a biphasic response:

-

Initial Stimulation (Flare-up): Initially, leuprorelin stimulates the GnRHR, causing a transient increase in the secretion of LH and FSH. This can lead to a temporary surge in testosterone (B1683101) levels in men and estrogen levels in women.

-

Downregulation and Desensitization: Continuous exposure to leuprorelin leads to the downregulation and desensitization of the GnRHRs on the pituitary gonadotrophs. This results in a profound and sustained suppression of LH and FSH secretion, ultimately leading to a significant reduction in gonadal steroid production (testosterone and estrogen) to castrate levels.

The intracellular signaling cascade initiated by the activation of the GnRH receptor is complex and involves multiple pathways. The primary pathway involves the coupling of the receptor to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, in turn, modulate the synthesis and release of gonadotropins.

Caption: GnRH Receptor Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing insights into its pharmacokinetic profile, receptor binding affinity, and in vitro efficacy.

| Parameter | Value | Species | Administration | Reference |

| Pharmacokinetic Parameters | ||||

| Bioavailability | Comparable to IV | Human | Subcutaneous | [9] |

| Elimination Half-life | ~3 hours | Human | Intravenous | Not explicitly cited |

| Volume of Distribution (Vd) | 27 L | Human | Intravenous | Not explicitly cited |

| Clearance | 8.34 L/hour | Human | Intravenous | [4] |

| Receptor Binding Affinity | ||||

| IC50 | 0.4 ± 0.06 nM | Rat GnRH Receptor (in HEK293 cells) | In vitro | [10] |

| In Vitro Efficacy | ||||

| EC50 (Inositol Phosphate Production) | Sub-nanomolar to low nanomolar | Rat GnRH Receptor (in HEK293 cells) | In vitro | [10] |

Chemical Synthesis of this compound

The chemical synthesis of leuprorelin, a nonapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, has been achieved through various strategies, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for the synthesis of peptides, including leuprorelin.[4][11][12] The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

References

- 1. Gonadotropin-releasing hormone: incredible 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction of Dr. Andrew V Schally - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Andrew Schally - Wikipedia [en.wikipedia.org]

- 4. cpcscientific.com [cpcscientific.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Abbott Laboratories Receives FDA Approval for a New Six-Month Formulation of Lupron Depot(R) (leuprolide acetate for depot suspension) for the Palliative Treatment of Advanced Prostate Cancer - BioSpace [biospace.com]

- 7. Abbott Receives FDA Approval for a New Six-Month Formulation of Lupron Depot® (leuprolide acetate for depot suspension) for the Palliative Treatment of Advanced Prostate Cancer [prnewswire.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20130060004A1 - Novel Process For The Preparation Of Leuprolide And Its Pharmaceutically Acceptable Salts Thereof - Google Patents [patents.google.com]

- 12. CN101407540A - Solid phase synthesis method of leuprorelin - Google Patents [patents.google.com]

An In-depth Technical Guide to the GnRH Receptor Binding Affinity and Kinetics of Leuprorelin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprorelin (B1674837) acetate (B1210297), a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the therapeutic management of a range of hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty. Its clinical efficacy is rooted in its specific and high-affinity interaction with the gonadotropin-releasing hormone receptor (GnRH-R), a member of the G-protein coupled receptor (GPCR) family. Understanding the precise binding affinity and kinetics of leuprorelin acetate with the GnRH-R is paramount for optimizing drug development, refining dosing strategies, and elucidating its mechanism of action at a molecular level. This technical guide provides a comprehensive overview of the binding characteristics of this compound, detailed experimental protocols for its assessment, and a visualization of the associated signaling pathways.

This compound: Mechanism of Action

This compound acts as a potent agonist at the GnRH receptor.[1] Upon initial administration, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in gonadal sex hormones—testosterone in males and estrogen in females.[1] However, continuous, non-pulsatile administration of this compound leads to a paradoxical effect. The constant stimulation of the GnRH-R results in receptor desensitization and downregulation, a process where the receptors become less responsive and decrease in number.[1] This ultimately leads to a profound and sustained suppression of LH and FSH secretion, thereby reducing the production of gonadal steroids to castrate levels.[1]

Quantitative Binding Data

The interaction of this compound with the GnRH receptor can be quantified through several key parameters that describe its binding affinity and kinetics. These parameters are crucial for comparing the potency of different GnRH analogs and for understanding their structure-activity relationships.

Binding Affinity Data

Binding affinity refers to the strength of the interaction between a ligand (this compound) and its receptor (GnRH-R). It is typically expressed by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

| Parameter | Value | Cell Line/System | Species | Reference |

| IC50 | 0.8 ± 0.02 nM | αT3-1 cells | Mouse | [2] |

Note: Data for Kd, Ki, kon, and koff for this compound are not consistently reported in publicly available literature. The table will be updated as more specific quantitative data becomes available.

Binding Kinetics Data

Binding kinetics describe the rate at which a ligand binds to and dissociates from its receptor. These are defined by the association rate constant (kon) and the dissociation rate constant (koff).

| Parameter | Value | Method | Reference |

| kon (Association Rate) | Not Available | ||

| koff (Dissociation Rate) | Not Available |

GnRH Receptor Signaling Pathways

The binding of this compound to the GnRH receptor initiates a cascade of intracellular signaling events that ultimately lead to the physiological responses of gonadotropin synthesis and secretion, followed by desensitization and downregulation upon continuous exposure.

Gq/11-Mediated Signaling Pathway

The primary signaling pathway activated by the GnRH receptor involves the Gq/11 family of G-proteins.[3]

Caption: Gq/11-mediated signaling cascade initiated by this compound binding.

Receptor Downregulation and Desensitization

Continuous stimulation of the GnRH receptor by this compound leads to a process of desensitization and downregulation, which is central to its therapeutic effect.

Caption: Mechanism of GnRH receptor desensitization and downregulation.

Experimental Protocols

Accurate determination of the binding affinity and kinetics of this compound requires robust and well-defined experimental protocols. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki or IC50) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Receptor Source: Pituitary cell membrane preparations (e.g., from rat or human) or cells engineered to express the GnRH receptor (e.g., αT3-1 cells).

-

Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope (e.g., [125I]-triptorelin or [3H]-GnRH).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a potent unlabeled GnRH agonist (e.g., 1 µM unlabeled GnRH).

-

Instrumentation: Scintillation counter, filtration apparatus.

Workflow:

Caption: Experimental workflow for a competitive radioligand binding assay.

Detailed Procedure:

-

Membrane Preparation:

-

Homogenize pituitary tissue or GnRH-R expressing cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add a high concentration of unlabeled GnRH, radioligand, and membrane preparation.

-

Competition: Add serial dilutions of this compound, radioligand, and membrane preparation.

-

-

Incubation:

-

Incubate the plate at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that can be used to measure the real-time association and dissociation of this compound from the GnRH receptor, allowing for the determination of kon and koff.

Materials:

-

SPR Instrument: (e.g., Biacore).

-

Sensor Chip: (e.g., CM5 chip).

-

Purified GnRH Receptor: Solubilized and purified receptor.

-

This compound: In various concentrations.

-

Running Buffer: A suitable buffer for maintaining protein stability and minimizing non-specific binding.

-

Immobilization Reagents: For covalently coupling the receptor to the sensor chip.

Workflow:

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Procedure:

-

Receptor Immobilization:

-

Activate the sensor chip surface.

-

Inject the purified GnRH receptor solution to allow for covalent coupling to the chip surface.

-

Deactivate any remaining active groups on the surface.

-

-

Binding Measurement:

-

Equilibrate the system with running buffer to establish a stable baseline.

-

Association Phase: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal (response units) over time.

-

Dissociation Phase: Replace the this compound solution with running buffer and monitor the decrease in the SPR signal as the bound ligand dissociates from the receptor.

-

-

Data Analysis:

-

The real-time binding data is presented as a sensorgram.

-

Fit the association and dissociation curves to appropriate kinetic models (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

The fitting process will yield values for the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = koff / kon).

-

Conclusion

This technical guide provides a foundational understanding of the binding affinity and kinetics of this compound with its target, the GnRH receptor. The provided quantitative data, though limited, highlights its high-affinity interaction. The detailed experimental protocols offer a roadmap for researchers to further characterize this and other GnRH analogs. The visualization of the signaling pathways provides a clear framework for understanding the molecular consequences of this binding event. Further research to populate the quantitative data tables with more comprehensive values for Kd, Ki, kon, and koff under various experimental conditions will be invaluable for the continued development and optimization of GnRH-based therapies.

References

The Pharmacokinetics and Pharmacodynamics of Leuprorelin Acetate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprorelin (B1674837) acetate (B1210297), a synthetic agonist analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-responsive cancers and other conditions. Its therapeutic efficacy hinges on its ability to induce a state of pharmacological castration by downregulating the pituitary-gonadal axis. Continuous administration, following an initial transient stimulation, leads to decreased production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), subsequently suppressing gonadal steroid synthesis.[1][2][3][4] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of leuprorelin acetate in various animal models, focusing on data from pivotal preclinical studies.

Mechanism of Action: The GnRH Signaling Pathway

This compound exerts its effects by binding to GnRH receptors on pituitary gonadotrophs.[5][6] This interaction initiates a cascade of intracellular signaling events. Initially, this binding stimulates the Gq/11 protein-coupled receptor, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8][9] IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).[5][6][7][8][9] This signaling surge results in the initial "flare-up" effect, characterized by a transient increase in LH and FSH secretion and, consequently, a rise in testosterone (B1683101) or estrogen levels.

However, the continuous presence of this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gonadotrophs.[6] This uncoupling of the receptor from its signaling cascade ultimately suppresses the release of LH and FSH, leading to a profound and sustained decrease in gonadal steroid production.[2]

Caption: GnRH receptor signaling cascade initiated by this compound.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been extensively studied in various animal models, primarily rats and dogs, to understand its absorption, distribution, metabolism, and excretion. These studies are crucial for the development of sustained-release formulations that obviate the need for daily injections.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from various studies in rats and dogs.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference(s) |

| Solution | 0.1 mg/kg | IV | - | - | 105.50 ± 17.27 | 0.52 ± 0.10 | [10] |

| Solution | 0.1 mg/kg | SC | - | - | 53.33 ± 9.96 | 0.66 ± 0.03 | [10] |

| Microspheres | 3.75 mg | SC | 13.1 µg/L | 1-3 | - | - | [4][11] |

| Microspheres | 7.5 mg | SC | 20.8-21.8 µg/L | 1-3 | - | - | [4][11] |

| Microspheres | 15 mg | SC | 54.5 µg/L | 1-3 | - | - | [4][11] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference(s) |

| 3-Month Depot | 11.25 mg/animal | SC | ~0.1 (sustained) | - | - | - | [12][13] |

Note: Data are presented as mean ± standard deviation where available. Direct comparison between studies should be made with caution due to differences in analytical methods and experimental designs.

Pharmacodynamics in Animal Models

The primary pharmacodynamic effect of this compound is the suppression of gonadal steroids to castration levels. This is typically assessed by measuring serum testosterone in males or estradiol (B170435) in females.

Data Presentation: Pharmacodynamic Effects

Table 3: Pharmacodynamic Effects of this compound in Male Rats

| Formulation | Dose | Effect on Testosterone | Duration of Suppression | Reference(s) |

| Microspheres | 1.35 mg/rat | Initial sharp peak, then suppression to below normal levels | > 6 weeks | [2] |

| Microspheres | 0.0135 & 0.135 mg/rat | Insufficient suppression | - | [2] |

Table 4: Pharmacodynamic Effects of this compound in Male Dogs

| Formulation | Dose | Effect on Testosterone | Duration of Suppression | Reference(s) |

| 3-Month Depot | 11.25 mg/animal | Suppression to < 0.5 ng/mL | At least 98 days | [12][13] |

| In situ Implant | 3%, 4.5%, 6% w/w | Suppression to castration levels | At least 90 days | [14][15] |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic and pharmacodynamic studies. Below are generalized protocols based on the reviewed literature.

Microsphere Preparation (Double Emulsion Solvent Evaporation)

A common method for preparing sustained-release this compound microspheres involves a double emulsion-solvent evaporation technique.[1][16]

Caption: Workflow for preparing this compound-loaded microspheres.

-

Preparation of the Inner Aqueous Phase (w1): this compound is dissolved in water for injection.[1]

-

Preparation of the Organic Phase (o): A biodegradable polymer such as poly(lactic-co-glycolic) acid (PLGA) is dissolved in an organic solvent like dichloromethane.[1]

-

Formation of the Primary Emulsion (w1/o): The inner aqueous phase is added to the organic phase and emulsified using a high-speed homogenizer.[1]

-

Formation of the Secondary Emulsion (w1/o/w2): The primary emulsion is then added to a larger volume of an outer aqueous phase containing a surfactant (e.g., polyvinyl alcohol) and is again homogenized.

-

Solvent Evaporation: The double emulsion is stirred to allow the organic solvent to evaporate, leading to the hardening of the microspheres.

-

Collection and Drying: The resulting microspheres are collected by filtration or centrifugation, washed, and dried.

Animal Studies

-

Animal Models: Male Sprague-Dawley or Wistar rats and male beagle dogs are commonly used.[2][13][14][15]

-

Drug Administration: Formulations are typically administered via subcutaneous (SC) or intramuscular (IM) injection.[2][13][14][15]

-

Blood Sampling: Blood samples are collected at predetermined time points via appropriate methods (e.g., tail vein in rats, cephalic vein in dogs). Plasma or serum is separated and stored frozen until analysis.

-

Bioanalysis:

-

This compound Quantification: Due to the low circulating concentrations, highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay (RIA) are employed.[14][15] Sample preparation often involves protein precipitation or solid-phase extraction (SPE).[17][18]

-

Testosterone Quantification: Serum or plasma testosterone levels are typically measured by RIA.[14][15][19][20]

-

Caption: General experimental workflow for preclinical PK/PD studies.

Conclusion

Preclinical studies in animal models are indispensable for characterizing the pharmacokinetic and pharmacodynamic properties of this compound. These studies have been instrumental in the development of long-acting depot formulations that have significantly improved patient compliance and therapeutic outcomes. The data summarized in this guide highlight the consistent and sustained suppression of gonadal steroids achieved with these formulations. The detailed experimental protocols provide a framework for future research in this area, aiding in the development of new and improved drug delivery systems for GnRH agonists.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Controlled release of LHRH agonist, leuprolide acetate, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: map04912 [genome.jp]

- 9. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]

- 10. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. snu.elsevierpure.com [snu.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Sustained activity and release of leuprolide acetate from an in situ forming polymeric implant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sustained activity and release of leuprolide acetate from an in situ forming polymeric implant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. archives.ijper.org [archives.ijper.org]

- 17. shimadzu.com [shimadzu.com]

- 18. sciex.com [sciex.com]

- 19. Characterization and physiological validation of a radioimmunoassay for plasma testosterone in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A rapid radioimmunoassay for serum testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Research on Leuprorelin Acetate for Endometriosis: A Technical Whitepaper

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterine cavity. It is a significant cause of pelvic pain and infertility, affecting approximately 10% of women of reproductive age.[1] The growth and maintenance of these ectopic lesions are primarily driven by ovarian estrogen production.[2] Leuprorelin (B1674837) acetate (B1210297), a synthetic agonist of gonadotropin-releasing hormone (GnRH), is a cornerstone in the medical management of endometriosis.[1][3] By inducing a state of reversible medical oophorectomy, it effectively suppresses estrogen levels, leading to the regression of endometriotic implants.[4] This whitepaper provides an in-depth technical review of the early preclinical research that established the foundational evidence for the use of leuprorelin acetate in treating endometriosis, focusing on its mechanism of action, key in vitro and in vivo experimental findings, and the underlying cellular and molecular pathways.

Mechanism of Action

This compound exerts its therapeutic effect through a dual mechanism. The primary and most well-understood mechanism is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[1][5] As a GnRH agonist, continuous administration of this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gonadotropes.[4][6][7] This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by profound and sustained suppression of their release.[4][5] The reduction in gonadotropins subsequently inhibits ovarian steroidogenesis, leading to a significant decrease in circulating estrogen to postmenopausal levels.[8][9] This hypoestrogenic state deprives the ectopic endometrial implants of the hormonal support necessary for their growth and survival, causing them to atrophy.[2][10]

Increasingly, preclinical evidence has illuminated a secondary, direct mechanism of action on the endometrial cells themselves.[11][12] GnRH receptors have been identified in both eutopic and ectopic endometrial tissues.[13][14] this compound can bind to these receptors to directly modulate cellular processes, including apoptosis, cell proliferation, and the secretion of angiogenic factors, independent of its systemic hormonal effects.[11][12][15]

Caption: Overall mechanism of this compound action.

Preclinical In Vitro Evidence

Early cell culture studies were pivotal in demonstrating the direct effects of this compound on endometrial cells. These experiments provided evidence that its therapeutic action extends beyond simple estrogen deprivation.

Effects on Apoptosis and Cell Proliferation

Several studies have shown that this compound can directly induce apoptosis (programmed cell death) and inhibit the proliferation of endometrial cells. In cultures of epithelial endometrial cells from women with endometriosis, this compound was found to significantly enhance the percentage of apoptotic cells.[11] This effect was mediated by an increase in the expression of pro-apoptotic proteins like Bax and FasL and a decrease in the anti-apoptotic protein Bcl-2.[12] Concurrently, this compound down-regulates cell proliferation in these cultures.[16]

Effects on Angiogenesis and Cytokine Release

Angiogenesis, the formation of new blood vessels, is crucial for the establishment and growth of endometriotic lesions. Preclinical studies have shown that this compound can inhibit this process. In endometrial cell cultures, this compound was observed to downregulate the release of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-1β (IL-1β).[11] This suggests that part of its therapeutic effect comes from restricting the blood supply to the ectopic implants.[12]

Table 1: Summary of Key In Vitro Preclinical Studies

| Cell Type | This compound (LA) Concentration | Key Experiment | Outcome Measured | Result | Reference |

|---|---|---|---|---|---|

| Eutopic Endometrial Epithelial Cells (from Endometriosis Patients) | 100 ng/mL | Apoptosis Assay | Percentage of Apoptotic Cells | Enhanced apoptosis | [11][15] |

| Eutopic Endometrial Epithelial Cells (from Endometriosis Patients) | 1, 10, 100 ng/mL | Proliferation Assay | ³H-Thymidine Incorporation | Down-regulated cell proliferation | [15] |

| Eutopic Endometrial Epithelial Cells (from Endometriosis Patients) | 100 ng/mL | ELISA | VEGF & IL-1β Release | Downregulated cytokine release | [11] |

| Endometriotic Stromal & Epithelial Cells | 10⁻⁹–10⁻⁵ M | Proliferation Assay | BrdU Incorporation | Significantly suppressed proliferation in responsive cells |[14] |

Caption: Generalized workflow for in vitro studies.

Preclinical In Vivo Evidence

Animal models, particularly rodent models, have been instrumental in evaluating the efficacy and physiological effects of this compound in a complex biological system.

Rodent Models of Endometriosis

A common and effective method for inducing endometriosis in rats involves the autotransplantation of endometrial tissue.[17] In this model, a piece of the uterine horn is surgically removed and transplanted to an ectopic location, such as the renal subcapsular space or the peritoneal wall, where it establishes and grows into fluid-filled cystic structures resembling human endometriotic lesions.[17][18][19]

Efficacy in Animal Models

In rat models of experimental endometriosis, a single injection of sustained-release microspheres of this compound has been shown to markedly suppress the growth of the transplanted endometrial tissue.[17] Histological examination of these treated lesions revealed a significant reduction in the size of the cystic cavity, along with flattened and pyknotic (atrophied) epithelium, indicating a strong therapeutic effect.[17] In addition to the direct impact on the lesions, treatment with this compound also resulted in a significant decrease in uterine and ovarian weight, consistent with its systemic hypoestrogenic effects.[17] These results clearly demonstrated that this compound induces atrophy of both the uterus and the ectopic endometrial implants.[17]

Table 2: Summary of Key In Vivo Preclinical Studies

| Animal Model | Treatment Regimen | Key Experiment | Primary Outcome Measured | Result | Reference |

|---|---|---|---|---|---|

| Rat (Experimental Endometriosis via Autotransplantation) | Single injection of sustained-release microspheres | Histological Analysis | Growth of transplant, size of cystic cavity, epithelial morphology | Markedly suppressed growth, reduced cavity size, flattened and pyknotic epithelium | [17] |

| Rat (Experimental Endometriosis) | Single injection of microcapsules (100 µg/kg/day equivalent) | Hormone Analysis | Serum Estradiol, LH, FSH levels | Suppressed hormone levels for over 4 weeks | [20] |

| Rat (Experimental Endometriosis) | Single injection of microcapsules | Gross Morphology | Regression of endometriotic lesions | Dramatic regression of lesion growth | [20] |

| Rat (Experimental Endometriosis) | Leuprolide Acetate vs. Aflibercept (anti-angiogenic) | Immunohistochemistry | VEGF and CD31 expression in lesions | Decreased VEGF and CD31 expression |[21] |

Caption: Generalized workflow for in vivo studies.

Signaling Pathways Modulated by this compound

Preclinical research indicates that the direct effects of this compound on endometrial cells are mediated through specific intracellular signaling pathways that regulate cell survival, proliferation, and angiogenesis.

Binding of this compound to GnRH receptors on endometrial cells initiates a cascade that alters the balance of key regulatory proteins.[12] In the apoptotic pathway, this leads to an upregulation of pro-apoptotic factors such as Bax and Fas ligand (FasL) while simultaneously downregulating anti-apoptotic proteins like Bcl-2.[12] This shift pushes the cell towards programmed cell death. In parallel, this compound signaling interferes with proliferative pathways, leading to a decrease in markers of cell division such as Ki-67.[13][16] Furthermore, it suppresses the signaling pathways that lead to the production and release of the pro-angiogenic and pro-inflammatory cytokines VEGF and IL-1β, thereby inhibiting the development of a supportive microenvironment for the lesion.[11]

Caption: Direct signaling pathways affected by leuprorelin.

Detailed Experimental Protocols

A cornerstone of robust preclinical research is the detailed methodology of its key experiments. The following protocols are synthesized from the methodologies described in the cited literature.

In Vitro: Endometrial Cell Culture and Proliferation Assay

-

Tissue Collection and Cell Isolation: Eutopic endometrial biopsy specimens are obtained from patients with and without endometriosis during the proliferative phase of the menstrual cycle.[11][15] The tissue is minced and digested, typically with collagenase, to separate epithelial cells and stromal cells.

-

Cell Culture: Isolated cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are grown to a desired confluency in multi-well plates (e.g., 96-well plates at 10⁴ cells/well).[14]

-

Treatment: Prior to treatment, cells are often serum-starved for 24 hours to synchronize their cell cycles. Subsequently, the cells are treated with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) or vehicle control in a serum-free medium for a specified duration (e.g., 24-48 hours).[14][15]

-

Proliferation Assay (BrdU Incorporation): Cell proliferation is quantified by measuring the incorporation of 5-bromo-2-deoxyuridine (BrdU), a synthetic thymidine (B127349) analog, into newly synthesized DNA.[14] Following treatment with this compound, BrdU is added to the cell culture. The amount of incorporated BrdU is then detected using an anti-BrdU antibody in an ELISA-based colorimetric assay.[13][14]

In Vitro: Apoptosis Assay (Acridine Orange/Ethidium (B1194527) Bromide Staining)

-

Cell Preparation and Treatment: Endometrial epithelial cells are cultured on chamber slides and treated with this compound (e.g., 100 ng/mL) or control media as described above.[11][15]

-

Staining: After incubation, the culture medium is removed, and the cells are washed. A staining solution containing acridine orange and ethidium bromide is added to the cells.

-

Microscopic Evaluation: The stained cells are immediately visualized using a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange-red condensed chromatin, and necrotic cells have a uniform orange-red fluorescence. The percentage of apoptotic cells is determined by counting at least 200 cells per sample.[11][15]

In Vivo: Rat Model of Surgically Induced Endometriosis

-

Animal Preparation: Adult female Wistar rats are used. Ovariectomies are sometimes performed to control for endogenous hormonal fluctuations, with subsequent estrogen replacement to support implant growth, though many models use hormonally intact animals.[17]

-

Surgical Induction: Under anesthesia, a laparotomy is performed. The left uterine horn is isolated and a segment is excised.[17] This segment is then sutured to the abdominal wall or placed in the renal subcapsular space of the same rat (autotransplantation).[17] The incision is then closed.

-

Treatment: After a recovery period to allow for the establishment of endometriotic lesions (e.g., 3 weeks), the rats are divided into treatment and control groups. The treatment group receives a subcutaneous or intramuscular injection of a long-acting depot formulation of this compound. The control group receives a vehicle injection.[17][20]

-

Endpoint Analysis: After a predetermined treatment period (e.g., 4-9 weeks), the animals are euthanized. The endometriotic implants are excised, and their volume and weight are measured.[21][22] The implants, along with the remaining uterine horn and ovaries, are fixed in formalin for histological processing (e.g., H&E staining) to evaluate glandular and stromal atrophy.[17][22] Blood samples are collected for hormone analysis (Estradiol, LH, FSH) via radioimmunoassay or ELISA.[20][23]

Conclusion

The early preclinical research on this compound provided a robust and multi-faceted rationale for its clinical use in endometriosis. In vivo studies in rodent models unequivocally demonstrated its efficacy in causing the regression of ectopic endometrial implants, primarily through the profound suppression of ovarian estrogen production.[17][20] Concurrently, in vitro experiments uncovered a direct, local mechanism of action, revealing that this compound can independently induce apoptosis, inhibit cell proliferation, and downregulate key angiogenic factors in endometrial cells.[11][12][15] Together, these foundational studies established that this compound combats endometriosis through both systemic hormonal suppression and direct cellular effects, providing the scientific basis for what has become a vital therapy for millions of women worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. Leuprorelin as a Treatment for Endometriosis | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. originbiopharma.com [originbiopharma.com]

- 5. youtube.com [youtube.com]

- 6. This compound Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]

- 7. This compound Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Leuprorelin. A review of its pharmacology and therapeutic use in prostatic cancer, endometriosis and other sex hormone-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The role of GnRH analogues in endometriosis-associated apoptosis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 14. academic.oup.com [academic.oup.com]

- 15. Gonadotropin-releasing hormone agonist induces apoptosis and reduces cell proliferation in eutopic endometrial cultures from women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The gonadotropin-releasing hormone agonist leuprolide acetate induces apoptosis and suppresses cell proliferative activity in rectovaginal endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histological studies on the therapeutic effect of sustained-release microspheres of a potent LHRH agonist (this compound) in an experimental endometriosis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Translational animal models for endometriosis research: a long and windy road - Laganà - Annals of Translational Medicine [atm.amegroups.org]

- 19. Expert Endometriosis Model Development Services Available - Ace Therapeutics [ace-therapeutics.com]

- 20. One-month release injectable microcapsules of a luteinizing hormone-releasing hormone agonist (leuprolide acetate) for treating experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of antiangiogenic agent aflibercept on surgically induced endometriosis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Treatment of endometriosis with this compound depot: a German multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rational Design of Potent Leuprorelin Analogs: A Deep Dive into Structure-Activity Relationships

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of leuprorelin (B1674837) acetate (B1210297) analogs for researchers, scientists, and drug development professionals. Leuprorelin, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and central precocious puberty.[1] Understanding the intricate relationship between its structure and biological activity is paramount for the rational design of next-generation GnRH receptor modulators with improved therapeutic profiles.

Leuprorelin's mechanism of action involves its potent agonism at the pituitary GnRH receptors.[2] Initial stimulation leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor desensitization and downregulation with continuous administration.[2][3] This ultimately suppresses gonadal steroidogenesis, achieving a state of medical castration.[2] The key to leuprorelin's enhanced potency and stability over native GnRH lies in the substitution of glycine (B1666218) at position 6 with a D-leucine residue, which confers resistance to enzymatic degradation and enhances receptor binding affinity.[4][5]

This guide will delve into the quantitative analysis of various leuprorelin analogs, detail the experimental protocols for their synthesis and evaluation, and visualize the underlying biological pathways and experimental workflows.

Quantitative Analysis of Leuprorelin Analogs

The biological activity of leuprorelin analogs is profoundly influenced by substitutions at various positions of the peptide sequence. The following table summarizes the in vitro biological activities of selected GnRH analogs, highlighting the impact of modifications, particularly at position 6. The data is compiled from studies evaluating receptor binding affinity (IC50) and functional potency (EC50) in stimulating inositol (B14025) phosphate (B84403) production, a key downstream signaling event of GnRH receptor activation.

| Analog/Compound | Position 6 Substitution | Other Modifications | Receptor Binding IC50 (nM) | Inositol Phosphate Production EC50 (nM) | Relative Potency (vs. GnRH) |

| GnRH | Gly | - | 15.8 ± 2.1 | 10.2 ± 1.5 | 1 |

| Leuprorelin | D-Leu | Pro⁹-NHEt | 0.5 ± 0.1 | 0.3 ± 0.1 | ~50 |

| [D-Trp⁶]-GnRH (Triptorelin) | D-Trp | Pro⁹-NHEt | 0.3 ± 0.1 | 0.2 ± 0.1 | ~80 |

| [D-Ala⁶]-GnRH | D-Ala | Pro⁹-NHEt | 1.1 ± 0.2 | 0.8 ± 0.2 | ~15 |

| [D-Ser(tBu)⁶]-GnRH (Buserelin) | D-Ser(tBu) | Pro⁹-NHEt | 0.6 ± 0.1 | 0.4 ± 0.1 | ~40 |

| [D-Lys⁶]-GnRH | D-Lys | Pro⁹-NHEt | 2.5 ± 0.4 | 1.8 ± 0.3 | ~7 |

| [L-Asp-OMe⁶]-GnRH | L-Asp-OMe | - | Not Reported | Not Reported | 12-20 |

| [L-Asp-OBzl⁶]-GnRH | L-Asp-OBzl | - | Not Reported | Not Reported | 12-20 |

Data is compiled and synthesized from multiple sources for comparative purposes. Absolute values may vary between different studies and assay conditions.

Key Signaling Pathway and Experimental Workflows

To understand the biological context of these structure-activity relationships, it is crucial to visualize the GnRH receptor signaling pathway and the general workflow for SAR studies.

Caption: GnRH Receptor Signaling Pathway.

Caption: General Workflow for SAR Studies of Leuprorelin Analogs.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of leuprorelin analogs. The following sections provide an overview of key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of Leuprorelin Analogs

This protocol outlines the manual synthesis of a leuprorelin analog using Fmoc/tBu chemistry.

1. Resin Preparation:

-

Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Amino Acid Coupling Cycle (repeated for each amino acid):

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Activation and Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent).

3. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

4. Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of leuprorelin analogs for the GnRH receptor.

1. Membrane Preparation:

-

Culture cells expressing the GnRH receptor (e.g., HEK293 cells stably transfected with the human GnRH receptor).

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled GnRH agonist (e.g., ¹²⁵I-Triptorelin) to each well.

-

Add increasing concentrations of the unlabeled leuprorelin analog (competitor).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) for the analog using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of leuprorelin analogs to activate the Gq-coupled GnRH receptor.

1. Cell Culture and Labeling:

-

Plate cells expressing the GnRH receptor in a multi-well plate.

-

Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.

2. Agonist Stimulation:

-

Wash the cells to remove unincorporated [³H]inositol.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate.

-

Add varying concentrations of the leuprorelin analog to the wells and incubate for a defined period (e.g., 30-60 minutes) to stimulate IP production.

3. Extraction and Quantification of Inositol Phosphates:

-

Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid).

-

Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

4. Data Analysis:

-

Plot the amount of total inositol phosphates produced as a function of the logarithm of the analog concentration.

-

Determine the EC50 value (the concentration of the analog that produces 50% of the maximal response) from the dose-response curve.

In Vivo Testosterone Suppression Assay in Male Rats

This assay evaluates the in vivo efficacy of leuprorelin analogs in suppressing gonadal steroidogenesis.

1. Animal Model:

-

Use adult male Sprague-Dawley or Wistar rats.

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

2. Dosing and Sample Collection:

-

Administer the leuprorelin analog or vehicle control to the rats via a clinically relevant route (e.g., subcutaneous or intramuscular injection).

-

Collect blood samples from the tail vein or via cardiac puncture at various time points after administration (e.g., baseline, and then weekly for several weeks).

-

Separate the serum and store it at -80°C until analysis.

3. Testosterone Measurement:

-

Measure the serum testosterone concentrations using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

-

Plot the mean serum testosterone concentrations over time for each treatment group.

-

Determine the nadir testosterone level and the duration of testosterone suppression to castrate levels (typically <50 ng/dL).

-

Compare the efficacy of the different analogs in suppressing testosterone.

Conclusion

The structure-activity relationship studies of leuprorelin analogs have been instrumental in advancing our understanding of GnRH receptor pharmacology. The substitution of D-amino acids at position 6 is a critical determinant of agonist potency, while modifications at other positions can further fine-tune the biological activity and pharmacokinetic properties of these peptides. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel leuprorelin analogs. Future research in this area will likely focus on the development of analogs with enhanced oral bioavailability, longer duration of action, and improved therapeutic indices, further expanding the clinical utility of this important class of drugs.

References

- 1. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Cascade: A Technical Guide to Leuprorelin Acetate's Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuprorelin (B1674837) acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive conditions, most notably prostate cancer. Its therapeutic efficacy stems from a profound and sustained suppression of the pituitary-gonadal axis. Continuous administration of leuprorelin acetate leads to a biphasic response: an initial transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a prolonged period of downregulation and desensitization of the GnRH receptors on pituitary gonadotropes.[1][2] This action effectively curtails the production of testosterone (B1683101) and estrogen.[1] Beyond its well-documented effects on hormonal axes, this compound also exerts direct effects on cancer cells, modulating key downstream signaling pathways that govern cell proliferation, survival, and gene expression. This technical guide provides an in-depth exploration of the molecular sequelae of this compound administration, with a focus on its impact on critical intracellular signaling cascades.

Core Mechanism of Action: Desensitization of the Pituitary-Gonadal Axis

This compound functions as a potent agonist of the GnRH receptor.[3] Upon initial administration, it mimics the action of endogenous GnRH, leading to a transient increase in the secretion of LH and FSH from the anterior pituitary.[1][2] This initial stimulatory phase, often referred to as a "flare," results in a temporary rise in serum testosterone and estrogen levels.[3]

However, the continuous, non-pulsatile stimulation of the GnRH receptor by this compound leads to a state of receptor desensitization and downregulation.[1] This process involves uncoupling of the receptor from its associated G-proteins and a reduction in the number of available receptors on the cell surface.[4] The sustained presence of the agonist disrupts the normal physiological signaling, leading to a profound and long-lasting suppression of LH and FSH release.[1] Consequently, the gonads are no longer stimulated to produce testosterone in males and estrogen in females, achieving a state of medical castration.[3]

Quantitative Effects on Hormone Levels

The administration of this compound results in predictable and significant reductions in key reproductive hormones. The following tables summarize representative data from clinical studies.

| Table 1: Effect of this compound on Serum Testosterone Levels in Patients with Prostate Cancer | |||

| Dosage Regimen | Time Point | Mean Testosterone Level (ng/dL) | Percentage of Patients Achieving Castrate Levels (≤50 ng/dL) |

| 7.5 mg (1-month depot) | Day 28 | Not specified | 94.1% |

| Day 42 | Not specified | 100.0% | |

| Month 6 | 6.12 (± 4.3) | 100.0% | |

| 22.5 mg (3-month depot) | Day 28 | Not specified | 99.4% |

| Day 168 | 13.8 (± 67.6) | 98.7% | |

| 3-month implant | Week 4 | ≤ 20 | Not specified |

| 6-8 months | Maintained ≤ 20 | Not specified |

Data compiled from multiple sources.[5][6][7]

| Table 2: Effect of this compound on Serum LH and FSH Levels | ||

| Hormone | Dosage Regimen and Patient Population | Effect |

| LH | 7.5 mg (1-month depot), Prostate Cancer | Decreased from a mean of 8.0 (± 7.3) mIU/mL at baseline to 0.09 (± 0.1) mIU/mL at 6 months. |

| 22.5 mg (3-month depot), Prostate Cancer | Initial transient increase at 1 and 4 hours, followed by a decrease below baseline by day 14 and below the lower limit of quantitation from day 28 onwards. | |

| 11.25 mg (3-month depot), Central Precocious Puberty | Mean stimulated LH levels decreased to 1.90 IU/L at 3 months and 0.70 IU/L at 6 months. | |

| FSH | 7.5 mg (1-month depot), Prostate Cancer | Not specified |

| 22.5 mg (3-month depot), Prostate Cancer | Transient increase after the first dose, with levels remaining well below baseline from day 56. | |

| 11.25 mg (3-month depot), Central Precocious Puberty | Mean stimulated FSH levels decreased to 1.35 IU/L at 6 months. |

Data compiled from multiple sources.[4][5][8]

| Table 3: Effect of this compound on Serum Estradiol Levels in Women | |

| Dosage Regimen | Effect |

| 3.75 mg (single i.m. injection) | Suppressed to 2.7% (± 3.1%) of baseline values by week 4. Estradiol levels were < 14.7 pmol/L (4 pg/mL) in all women by week 4. |

| 3.75 mg (two doses, 4 weeks apart) | Estradiol remained suppressed for 6 weeks after the second dose. |

Data from a study on premenopausal women.[9][10]

Downstream Signaling Pathways Modulated by this compound

Beyond its systemic hormonal effects, this compound can directly influence intracellular signaling cascades in cancer cells expressing GnRH receptors.

The Canonical GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[11] Activation of this pathway by this compound initiates a series of intracellular events:

-

Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11] DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[12]

These initial signaling events subsequently trigger downstream cascades, including the mitogen-activated protein kinase (MAPK) pathways.

Modulation of the MAPK/ERK Pathway

The extracellular signal-regulated kinase (ERK) pathway, a key component of the MAPK cascade, is centrally involved in regulating cell growth and proliferation. Studies in prostate cancer cell lines have demonstrated that this compound can modulate ERK1/2 activity.

In androgen-sensitive LNCaP prostate cancer cells, this compound has been shown to counteract the stimulatory effect of dihydrotestosterone (B1667394) (DHT) and epidermal growth factor (EGF) on cell proliferation. This anti-proliferative effect is associated with a reduction in ERK1/2 phosphorylation. For instance, in LNCaP cells, this compound (10⁻¹¹ M and 10⁻⁶ M) combined with DHT (10⁻⁹ M) led to a statistically significant reduction in pERK1/2 expression of 13.3% and 11.9%, respectively, compared to DHT alone.[3] In contrast, in androgen-insensitive PC-3 cells, this compound can lead to an increase in ERK activity, which may be linked to its anti-proliferative effects in this cell type through different mechanisms.

Potential Involvement of the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. While direct studies on the effect of this compound on the PI3K/Akt pathway in prostate cancer are limited, research on GnRH signaling in pituitary gonadotrope cells suggests a potential cross-talk.

In gonadotrope cell lines, GnRH has been shown to influence PI3K-Akt signaling, which in turn plays a role in the activation of the ERK1/2 pathway. Interestingly, in these cells, GnRH was found to reduce Akt phosphorylation. This suggests that GnRH receptor activation can modulate the PI3K/Akt pathway, and by extension, GnRH agonists like this compound may exert some of their effects through this cascade. Further research is needed to elucidate the precise role of this compound in modulating the PI3K/Akt pathway in prostate cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on downstream signaling.

Radioligand Binding Assay for GnRH Receptor

This assay is used to determine the binding affinity of this compound to the GnRH receptor.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, prostate cancer cell lines).

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).

-

Test Compound: this compound (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a standard GnRH agonist (e.g., 1 µM unlabeled Buserelin or GnRH).

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge at high speed to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, GnRH receptor membrane preparation, and radioligand.

-

Non-specific Binding (NSB): Add the non-specific binding control, membrane preparation, and radioligand.

-